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molecular formula C6H6N2OS B8379791 Dicyanoketene Dimethyl Thioacetal

Dicyanoketene Dimethyl Thioacetal

Cat. No. B8379791
M. Wt: 154.19 g/mol
InChI Key: LZYIUKQHPCXOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05216160

Procedure details

Process for the production of 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine of the formula: ##STR9## comprising reacting malononitrile with carbon disulfide in the presence of a strong base to obtain a dianion of dicyanodithioacetic acid of the formula: ##STR10## and then is methylating the dianion of dicyanodithioacetic acid of formula II with a methylating agent to obtain a dicyanoketene dimethyl thioacetal of the formula: ##STR11## condensing the dicyanoketene dimethyl thioacetal of formula III with cyanamide in the presence of a base to obtain an anion of 2-cyano-3-cyanamino-3-methylthio-acrylonitirile of the formula: ##STR12## and then the anion of 2-cyano-3-cyanoamino-3-methylthio-acrylonitrile of formula IV is cyclized in the presence of hydrochloric acid to obtain the 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyano-3-cyanoamino-3-methylthio-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(SC)=C(C#N)C#N.N#CN.[C:14]([C:16](=[C:19]([NH:22][C:23]#[N:24])[S:20][CH3:21])[C:17]#[N:18])#[N:15].[ClH:25]>>[NH2:15][C:14]1[C:16]([C:17]#[N:18])=[C:19]([S:20][CH3:21])[N:22]=[C:23]([Cl:25])[N:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=C(C#N)C#N)SC
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Two
Name
2-cyano-3-cyanoamino-3-methylthio-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C#N)=C(SC)NC#N
Step Three
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain an anion of 2-cyano-3-cyanamino-3-methylthio-acrylonitirile of the formula

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1C#N)SC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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